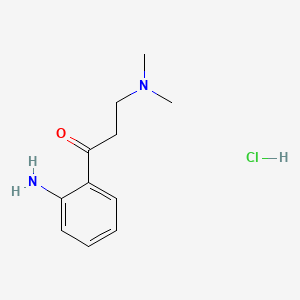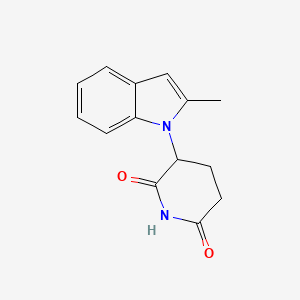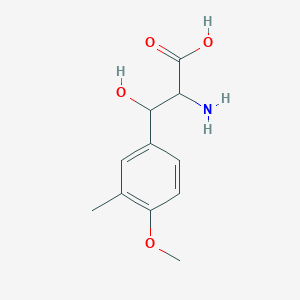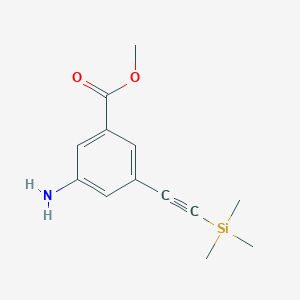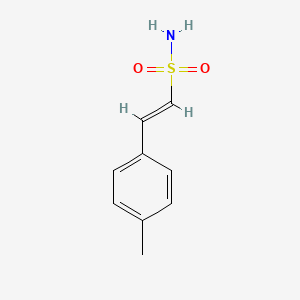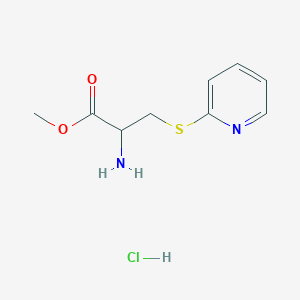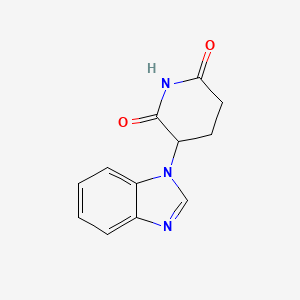![molecular formula C5H3BrIN3S B13547489 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1337919-16-0](/img/structure/B13547489.png)
2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that contains bromine, iodine, and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole.
Applications De Recherche Scientifique
2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, which can provide insights into its mechanism of action.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole: Lacks the iodine atom, which may affect its reactivity and applications.
2-Iodo-5-methylimidazo[2,1-b][1,3,4]thiadiazole:
Uniqueness
2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile building block in synthetic chemistry and its effectiveness in biological applications.
Propriétés
Numéro CAS |
1337919-16-0 |
|---|---|
Formule moléculaire |
C5H3BrIN3S |
Poids moléculaire |
343.97 g/mol |
Nom IUPAC |
2-bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C5H3BrIN3S/c1-2-3(7)10-5(8-2)11-4(6)9-10/h1H3 |
Clé InChI |
MNCYTVRKMQWBRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C(=N1)SC(=N2)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


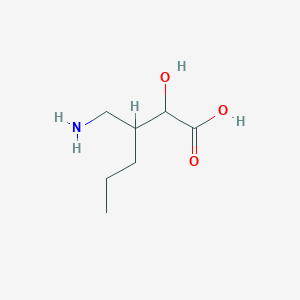

![tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13547412.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylicacidhydrochloride](/img/structure/B13547427.png)
